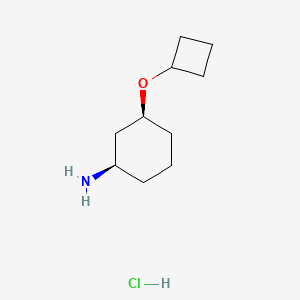
(1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride is a chiral compound with potential applications in various fields of scientific research. The compound is characterized by its unique structure, which includes a cyclobutoxy group attached to a cyclohexane ring, and an amine group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of a cyclohexane derivative with a cyclobutyl compound under controlled conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the desired stereoisomer. The intermediate product is then subjected to further reactions, such as amination and hydrochloride salt formation, to yield the final compound.
Industrial Production Methods
For large-scale industrial production, the synthesis route is optimized for cost-effectiveness and efficiency. This involves the use of high-yield reactions, minimal purification steps, and scalable reaction conditions. The raw materials are chosen based on their availability and cost, and the reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives. Substitution reactions can lead to a variety of amine derivatives with different functional groups.
Applications De Recherche Scientifique
rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
- rac-(1R,3S)-3-aminocyclopentylmethanesulfonyl fluoride hydrochloride
- rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride
Uniqueness
rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride stands out due to its unique cyclobutoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propriétés
Formule moléculaire |
C10H20ClNO |
|---|---|
Poids moléculaire |
205.72 g/mol |
Nom IUPAC |
(1R,3S)-3-cyclobutyloxycyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c11-8-3-1-6-10(7-8)12-9-4-2-5-9;/h8-10H,1-7,11H2;1H/t8-,10+;/m1./s1 |
Clé InChI |
KLLZITKMLSAXQQ-SCYNACPDSA-N |
SMILES isomérique |
C1C[C@H](C[C@H](C1)OC2CCC2)N.Cl |
SMILES canonique |
C1CC(C1)OC2CCCC(C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)


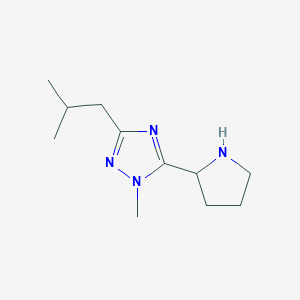
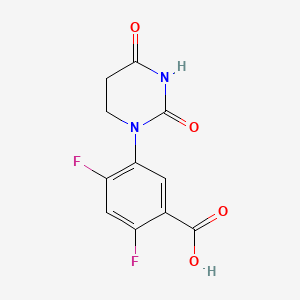
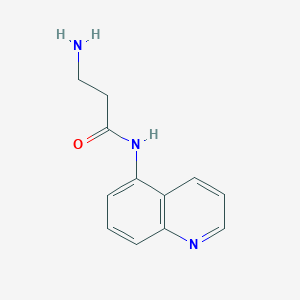
![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)
![2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13490910.png)
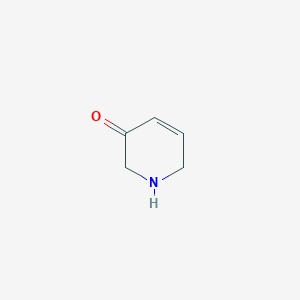
![tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)
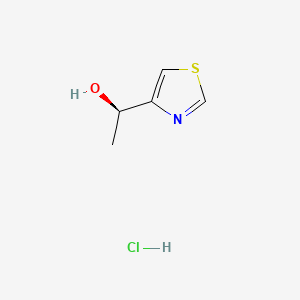
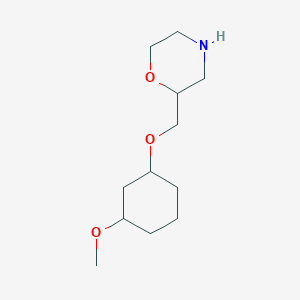
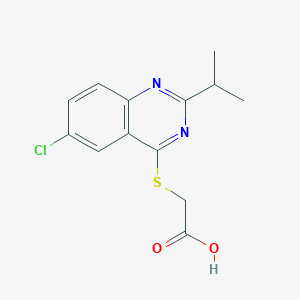
![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490938.png)
